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Compound of Interest

Compound Name: 1-Chloro-2-methylpropene

Cat. No.: B051992

An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropene, also known as dimethylvinyl chloride (CAS No: 513-37-1), is an
organochlorine compound and a vinylic halide.[1] While it has no significant commercial
applications, it is utilized for research purposes and occurs as an impurity in the production of
3-chloro-2-methylpropene.[2] Its chemical structure, featuring a chlorine atom attached to an
sp?-hybridized carbon, dictates its unique reactivity and stability profile. For professionals in
drug development and toxicology, understanding the metabolic fate and reactivity of such
structures is critical, as 1-chloro-2-methylpropene has been identified as a mutagen and a
carcinogen in animal studies.[1][2] This guide provides a comprehensive technical overview of
its properties, stability, reactivity, metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties

1-Chloro-2-methylpropene is a colorless to pale orange, volatile, and flammable liquid at
room temperature.[1][3] Its key physical and chemical properties are summarized below.
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Property Value References
Molecular Formula CaH-Cl [11[4]
Molecular Weight 90.55 g/mol [1]
Appearance .Cok.)urless to pale orange o

liquid
Boiling Point 68 °C (at 1013 hPa) [4]
Density 0.92 g/mL (at 25 °C) [4]
Refractive Index n20/D 1.424 [4]
Flash Point -1 °C (closed cup)

Slightly soluble in water.

Solubility Soluble in chloroform, ethyl [1]
acetate.
CAS Number 513-37-1

Stability and Storage

Chemical Stability: 1-Chloro-2-methylpropene is incompatible with strong oxidizing agents
and strong bases.[1] It may be sensitive to prolonged exposure to air and light, which can
promote degradation or polymerization.[1]

Storage Recommendations: To maintain stability and purity, the compound should be stored in
a cool, dry, and well-ventilated area, away from ignition sources.[5] Recommended storage
temperatures are typically between 2-8°C in tightly sealed containers to prevent the release of
flammable vapors.[5]

Chemical Reactivity

The reactivity of 1-chloro-2-methylpropene is dominated by its structure as a vinylic halide.

Nucleophilic Substitution
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As a vinylic halide, 1-chloro-2-methylpropene is generally unreactive towards nucleophilic
substitution reactions (both Sn1 and Sn2).[6][7] This low reactivity is attributed to several
factors:

o Hybridization: The chlorine atom is bonded to an sp2-hybridized carbon. This bond is
stronger and shorter than the C-Cl bond in an sp3-hybridized alkyl halide due to increased s-
character.[8]

» Steric Hindrance: In an Sn2 reaction, the incoming nucleophile is repelled by the electron
density of the 1t-bond, hindering the required backside attack.[6][9]

o Carbocation Instability: An Snl reaction would require the formation of a highly unstable
vinylic carbocation, where the positive charge resides on an sp?-hybridized carbon.[6][9]

Elimination Reactions

While resistant to substitution, vinylic halides can undergo elimination reactions. When treated
with a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), 1-chloro-2-
methylpropene is expected to undergo an E2 elimination to form isobutylene (2-
methylpropene), although this specific reaction is less documented than with its saturated
analogue, 1-chloro-2-methylpropane.[10]

Hydroboration-Oxidation

1-Chloro-2-methylpropene undergoes hydroboration-oxidation. In this two-step process,
borane (BHs) adds across the double bond, followed by oxidation with hydrogen peroxide
(H202) and a base. This reaction results in an anti-Markovnikov addition, yielding
isobutyraldehyde after tautomerization of the intermediate enol.[11]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b051992?utm_src=pdf-body
https://www.youtube.com/watch?v=nn8IN1ugYm4
https://www.quora.com/What-are-the-reactivities-of-allyl-halide-and-vinyl-halide-towards-nucleophiloc-substitution-RXN
https://www.quora.com/What-is-more-reactive-towards-a-nucleophilic-substitution-reaction-benzylic-halide-or-vinyl-halide
https://www.youtube.com/watch?v=nn8IN1ugYm4
https://www.echemi.com/community/is-alkyl-halide-more-reactive-than-vinyl-halide-towards-the-nucleophilic-substitution-reaction_mjart2204121387_170.html
https://www.youtube.com/watch?v=nn8IN1ugYm4
https://www.echemi.com/community/is-alkyl-halide-more-reactive-than-vinyl-halide-towards-the-nucleophilic-substitution-reaction_mjart2204121387_170.html
https://www.benchchem.com/product/b051992?utm_src=pdf-body
https://www.benchchem.com/product/b051992?utm_src=pdf-body
https://askfilo.com/user-question-answers-smart-solutions/when-1-chloro-2-methylpropane-is-treated-with-a-strong-bulky-3134393635393030
https://www.benchchem.com/product/b051992?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hydroboration%E2%80%93oxidation_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactivity Profile of 1-Chloro-2-methylpropene A
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Caption: Logical diagram of the reactivity of 1-Chloro-2-methylpropene.

Metabolism and Toxicology

The metabolism of 1-chloro-2-methylpropene is of significant interest due to its
carcinogenicity. Studies in rats have elucidated a metabolic pathway involving oxidation
followed by conjugation.

Metabolic Pathway

The biotransformation is initiated by cytochrome P-450-catalyzed aliphatic hydroxylation, which
is only stereoselective, producing both (E)- and (Z)-3-chloro-2-methylpropenols. These alcohols
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are subsequently oxidized to their respective electrophilic a,3-unsaturated chloro-aldehydes.
These reactive aldehydes then react rapidly with sulfur nucleophiles like glutathione (GSH) and
N-acetylcysteine. Notably, both (E)- and (Z)-chloroaldehydes yield exclusively the E-adduct
when reacting with N-acetylcysteine, suggesting a rapid isomerization or reaction mechanism

that favors this stereoisomer.

Metabolic Pathway of 1-Chloro-2-methylpropene

Phase I: Conjugation

Phase I: Oxidation

1-Chloro-2-methylpropene ‘|\= 3-chloro-2: (2)-3-chloro-2 I Orddation I E)-3-chl (2)-3-ch I‘ =

Click to download full resolution via product page
Caption: Metabolic pathway of 1-Chloro-2-methylpropene in rats.

Disposition and Excretion

In vivo studies in rats and mice show the compound is extensively absorbed and rapidly
excreted following oral administration.[1] The distribution of the radiolabeled compound varies

slightly between species.
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Toxicology Summary
1-Chloro-2-methylpropene is classified as reasonably anticipated to be a human carcinogen.

[1]

e Animal Carcinogenicity: Oral administration in studies caused forestomach neoplasms in
both rats and mice. Additionally, neoplasms of the nasal and oral cavities were observed in
rats.[1]

o Mutagenicity: It has been shown to be mutagenic to bacteria (Salmonella typhimurium) in the
presence of metabolic activation.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the
evaluation of 1-chloro-2-methylpropene.

Protocol: In Vivo Carcinogenicity and Disposition Study

This protocol describes a typical long-term carcinogenicity study incorporating a disposition
arm, based on standard practices.[12][13][14][15]

1. Objective: To assess the carcinogenic potential and metabolic fate of 1-chloro-2-
methylpropene following chronic oral administration in rodents.
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. Materials:

Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.

Test Substance: 1-Chloro-2-methylpropene (=98% purity).

Vehicle: Corn oil.

Dosing Apparatus: Stainless steel gavage needles (size appropriate for animal weight).[12]

Metabolic Cages: For separate collection of urine and feces.

Analytical Equipment: Scintillation counter, GC-MS, HPLC.

. Procedure:

Acclimatization: Animals are acclimatized for at least 5 days prior to study initiation.[16]

Dose Preparation: The test substance is suspended in corn oil. Formulations are prepared
weekly and stored protected from light.[15]

Administration: The substance is administered once daily via oral gavage. The dose volume
is calculated based on the most recent body weight (typically <10 mil/kg).[14] The gavage
needle is measured from the animal's snout to the last rib to prevent stomach perforation.[12]
[14]

Carcinogenicity Arm (2-year study):

[e]

Animals are dosed daily for up to 104 weeks.

o

Observations for clinical signs of toxicity are made twice daily.[15]

[¢]

Body weights are recorded weekly for the first 13 weeks, then monthly.

[¢]

At termination, a full necropsy is performed. All organs are examined macroscopically, and
tissues are preserved for histopathological evaluation.[15]

Disposition Arm (Single dose):
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o A separate cohort of animals is administered a single dose of radiolabeled 1-chloro-2-
methylpropene.

o Animals are immediately placed in metabolic cages.

o Urine, feces, and expired air (trapped for CO2 and volatile compounds) are collected at
timed intervals (e.g., 6, 12, 24, 48 hours).[1]

o Samples are analyzed for total radioactivity. Metabolites in urine are identified and
guantified using HPLC and/or GC-MS.

4 Experimental Workflow for In Vivo Disposition Study )
4 Sample Collection )
Expired Air
(CO2 & Volatiles)
4 Analysis )
I
Dose Administration . ! : w
(Oral Gavage with etabolo Cages > Feces amtiladon Gounting
Radiolabeled Compound) 9 9
/
Urine Identify Metabolites
(HPLC, GC-MS)
- AN J
- J

Click to download full resolution via product page

Caption: Workflow for an in vivo disposition study of 1-Chloro-2-methylpropene.

Protocol: In Vitro Metabolism Study

This protocol outlines a method to study the metabolism of 1-chloro-2-methylpropene using a
subcellular fraction.[17][18][19][20]

1. Objective: To identify metabolites of 1-chloro-2-methylpropene generated by hepatic
enzymes and to identify the major P450 isoforms involved.

2. Materials:
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Enzyme Source: Rat liver microsomes (RLM).

Cofactors: NADPH regenerating system (e.g., NADP+*, glucose-6-phosphate, glucose-6-
phosphate dehydrogenase).[17]

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[17]

Test Substance: 1-Chloro-2-methylpropene dissolved in a suitable solvent (e.g., DMSO).
Quenching Solution: Cold acetonitrile.

Analytical Equipment: LC-MS/MS.
. Procedure:

Incubation Preparation: In microcentrifuge tubes, prepare the incubation mixture on ice. A
typical 500 pL incubation contains:

o Phosphate buffer

o Rat liver microsomes (e.g., to a final concentration of 0.5 mg/mL)
o Test substance (e.g., to a final concentration of 1 uM)
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating
system cofactor solution.

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
[17] Control incubations should be run without the cofactor solution to account for non-
enzymatic degradation.

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This
precipitates the proteins.

Sample Processing: Centrifuge the tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the
precipitated protein.
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e Analysis: Transfer the supernatant to an analysis vial. Analyze using LC-MS/MS to detect the
depletion of the parent compound and identify the mass-to-charge ratio (m/z) of potential
metabolites (e.g., hydroxylated species).

Conclusion

1-Chloro-2-methylpropene exhibits a distinct reactivity and stability profile governed by its
vinylic halide structure. It is largely unreactive to standard nucleophilic substitution but can
participate in elimination and addition reactions under specific conditions. Its stability is
compromised by exposure to air and light, necessitating careful storage. From a toxicological
and drug development perspective, its metabolic pathway is of paramount importance. The
biotransformation into reactive electrophilic aldehydes provides a mechanistic basis for its
observed carcinogenicity in animal models. The data and protocols summarized in this guide
offer a technical foundation for researchers working with or evaluating the risks associated with
this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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